molecular formula C15H13NO4 B14009203 Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3R)-rel-

Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3R)-rel-

Cat. No.: B14009203
M. Wt: 271.27 g/mol
InChI Key: CTPLJPLKYKCNAY-UHFFFAOYSA-N
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Description

Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3R)-rel-, is a chiral epoxide compound. It is characterized by the presence of two aromatic rings substituted with methoxy and nitro groups, respectively. The compound’s chirality arises from the two stereocenters at the oxirane ring, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3R)-rel- typically involves the reaction of 4-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a chiral catalyst. The reaction proceeds through a series of steps including aldol condensation, cyclization, and epoxidation. The chiral catalyst ensures the formation of the desired (2R,3R)-rel- configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3R)-rel- undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products

    Diols: Formed through oxidation.

    Amines: Resulting from the reduction of the nitro group.

    Substituted Epoxides: Products of nucleophilic substitution reactions.

Scientific Research Applications

Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3R)-rel- has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactive epoxide group.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3R)-rel- involves its interaction with biological molecules through its reactive epoxide group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2S,3S)-rel-: The enantiomer of the compound with different stereochemistry.

    Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3S)-rel-: A diastereomer with different spatial arrangement of substituents.

Uniqueness

The (2R,3R)-rel- configuration of Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)- imparts unique stereochemical properties that can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-(4-nitrophenyl)oxirane

InChI

InChI=1S/C15H13NO4/c1-19-13-8-4-11(5-9-13)15-14(20-15)10-2-6-12(7-3-10)16(17)18/h2-9,14-15H,1H3

InChI Key

CTPLJPLKYKCNAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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